Cbz-Cycloleucine
Overview
Description
Cbz-Cycloleucine, also known as carboxybenzyl-cycloleucine, is a derivative of cycloleucine, a non-proteinogenic amino acid. Cycloleucine is a cyclopentane derivative of norleucine, having two hydrogen atoms less. It is a non-metabolisable amino acid that specifically and reversibly inhibits nucleic acid methylation. This compound is widely used in biochemical experiments due to its ability to inhibit nucleic acid methylation .
Mechanism of Action
Target of Action
Cbz-Cycloleucine, a combination of Carbamazepine (CBZ) and Cycloleucine, targets multiple components within the body. CBZ primarily targets voltage-gated sodium channels, stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses . Cycloleucine, on the other hand, is a specific and reversible inhibitor of nucleic acid methylation . It also targets the Glutamate receptor ionotropic, NMDA 1 in humans .
Mode of Action
CBZ inhibits the activity of voltage-gated sodium channels, thereby stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses . It also inhibits the presynaptic reuptake of adenosine, enhancing the presynaptic inhibitory modulation of excitatory neurotransmitters . Cycloleucine acts as a specific and reversible inhibitor of nucleic acid methylation, which is widely used in biochemical experiments .
Biochemical Pathways
The biochemical pathways affected by this compound are complex. CBZ is metabolized by multiple CYP enzymes to its epoxide and hydroxides . Cycloleucine, being a non-metabolizable amino acid formed by the cyclization of leucine, affects the methylation of nucleic acids . The exact biochemical pathways and their downstream effects are still under investigation.
Pharmacokinetics
The pharmacokinetics of CBZ exhibit nonlinearity, attributed to its nonlinear metabolism caused by autoinduction, as well as nonlinear absorption due to poor solubility .
Result of Action
The molecular and cellular effects of this compound are diverse. CBZ has been shown to induce clastogenesis and gene mutations at its therapeutic concentrations, with human CYP2B6 being a major activating enzyme . Cycloleucine significantly inhibits plant growth, affecting the development of abaxial leaf hairs, the net photosynthetic rate, and Calvin cycle key enzyme activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of CBZ in aquatic systems can interact with wildlife, potentially leading to bioaccumulation and biological effects on non-target organisms
Biochemical Analysis
Biochemical Properties
Cbz-Cycloleucine plays a crucial role in biochemical reactions by inhibiting nucleic acid methylation. It interacts with enzymes such as methionine adenosyltransferase, which is responsible for the methylation of nucleic acids . By inhibiting this enzyme, this compound effectively reduces the methylation of nucleic acids, thereby influencing gene expression and other cellular processes. Additionally, this compound interacts with various proteins and biomolecules involved in methylation pathways, further impacting cellular functions .
Cellular Effects
This compound has been shown to significantly affect various types of cells and cellular processes. In plant cells, it inhibits growth by reducing the net photosynthetic rate and Calvin cycle key enzyme activities . In animal cells, this compound impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting nucleic acid methylation . This inhibition leads to changes in the synthesis and utilization of secondary metabolites, affecting overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with methionine adenosyltransferase, leading to the inhibition of nucleic acid methylation . This inhibition results in reduced methylation of nucleic acids, which in turn affects gene expression and other cellular processes. This compound’s ability to specifically and reversibly inhibit nucleic acid methylation makes it a valuable tool for studying the effects of methylation on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, this compound can lead to significant changes in gene expression and cellular metabolism due to its inhibition of nucleic acid methylation . These changes can have long-term implications for cellular function and overall organism health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit nucleic acid methylation without causing significant adverse effects . At high doses, this compound can lead to toxic effects, including cytostatic and immunosuppressive activities . These threshold effects highlight the importance of careful dosage management in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleic acid methylation. It interacts with enzymes such as methionine adenosyltransferase, which plays a key role in the methylation process . By inhibiting this enzyme, this compound affects the overall metabolic flux and levels of metabolites involved in methylation pathways . This inhibition can lead to changes in the synthesis and utilization of secondary metabolites, impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within cells can affect its localization and accumulation, influencing its overall activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in experimental settings.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can vary depending on its localization within the cell. For example, its inhibition of nucleic acid methylation may be more pronounced in the nucleus, where methylation processes are more active . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-Cycloleucine can be synthesized through the protection of the amino group of cycloleucine with a carboxybenzyl (Cbz) group. The protection is typically performed using carboxybenzyl chloride (Cbz-Cl) under Schotten-Baumann conditions or with an organic base. The mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate, resulting in the formation of the Cbz-protected amine .
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of cycloleucine followed by its protection with the Cbz group. The process requires careful control of reaction conditions to ensure high yield and purity. Catalytic hydrogenation is often used to remove the Cbz protecting group when necessary .
Chemical Reactions Analysis
Types of Reactions
Cbz-Cycloleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Catalytic hydrogenation can be used to remove the Cbz protecting group, resulting in the formation of free cycloleucine.
Substitution: The Cbz group can be substituted with other protecting groups or functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H₂) is commonly employed.
Substitution: Reagents such as carboxybenzyl chloride (Cbz-Cl) and organic bases are used for substitution reactions
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Free cycloleucine after removal of the Cbz group.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Cbz-Cycloleucine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and peptide chemistry.
Biology: Employed in studies involving nucleic acid methylation and its inhibition.
Medicine: Investigated for its potential cytostatic, immunosuppressive, and antineoplastic activities.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Comparison with Similar Compounds
Cbz-Cycloleucine is unique due to its specific and reversible inhibition of nucleic acid methylation. Similar compounds include:
Cycloleucine: The parent compound, which also inhibits nucleic acid methylation but lacks the Cbz protection.
Carbamazepine: An anticonvulsant that shares structural similarities but has different pharmacological properties.
SGB-017: A novel anticonvulsant that blocks voltage-gated sodium channels and NMDA receptor channels, similar to carbamazepine .
This compound stands out due to its specific application in biochemical experiments and its ability to inhibit nucleic acid methylation .
Properties
IUPAC Name |
1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-12(17)14(8-4-5-9-14)15-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMJXGMYKDTRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363747 | |
Record name | Cbz-Cycloleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17191-44-5 | |
Record name | 1-[[(Phenylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17191-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cbz-Cycloleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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